4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one
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Overview
Description
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is a heterocyclic organic compound that contains both bromine and nitrogen atoms within its structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one typically involves the bromination of a pyridine derivative followed by further functionalization. One common method involves the use of bromine or a brominating agent in the presence of a catalyst to introduce the bromine atom into the pyridine ring. The reaction conditions often include solvents such as dichloromethane or acetonitrile and may require controlled temperatures to ensure selectivity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination reactions using continuous flow reactors to enhance efficiency and safety. The use of automated systems can help in maintaining precise control over reaction parameters, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The pyridine ring can be oxidized or reduced under specific conditions, leading to different derivatives.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki or Heck reactions to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide, thiourea, and alkoxide salts. Conditions often involve polar solvents and moderate temperatures.
Oxidation and Reduction: Reagents such as potassium permanganate or sodium borohydride are used under controlled conditions.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate are typically used in organic solvents such as toluene or dimethylformamide.
Major Products Formed
The major products formed from these reactions include various substituted pyridine derivatives, which can be further functionalized for specific applications.
Scientific Research Applications
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and oncological pathways.
Materials Science: The compound is explored for its potential in creating novel materials with specific electronic or photonic properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and cellular processes.
Industrial Applications: The compound is used in the development of agrochemicals and specialty chemicals.
Mechanism of Action
The mechanism by which 4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction cascades or metabolic processes, leading to the desired therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
- 4-Bromo-1-methylpyridin-2(1H)-one
- 4-Bromo-1-(2-chloroethyl)pyridin-2(1H)-one
- 4-Bromo-1-(pyridin-4-ylmethyl)pyridin-2(1H)-one
Uniqueness
4-Bromo-1-(pyridin-3-ylmethyl)pyridin-2(1H)-one is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. This uniqueness makes it a valuable compound for targeted synthesis and specialized applications in various fields.
Properties
IUPAC Name |
4-bromo-1-(pyridin-3-ylmethyl)pyridin-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9BrN2O/c12-10-3-5-14(11(15)6-10)8-9-2-1-4-13-7-9/h1-7H,8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRPHDLSOOKUBOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)CN2C=CC(=CC2=O)Br |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.11 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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